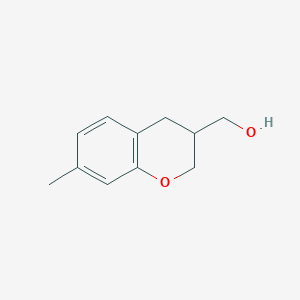

(7-Methylchroman-3-YL)methanol

Description

The compound consists of a chroman core (a bicyclic structure combining a benzene ring and a tetrahydropyran ring) substituted with a methyl group at the 7-position and a hydroxymethyl (-CH2OH) group at the 3-position. Chroman derivatives are widely studied for their biological activities, including antioxidant and anti-inflammatory properties . However, specific physicochemical or pharmacological data for "(7-Methylchroman-3-YL)methanol" are absent in the provided sources, necessitating comparisons with structurally analogous compounds.

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(7-methyl-3,4-dihydro-2H-chromen-3-yl)methanol |

InChI |

InChI=1S/C11H14O2/c1-8-2-3-10-5-9(6-12)7-13-11(10)4-8/h2-4,9,12H,5-7H2,1H3 |

InChI Key |

IIAPOHRPJRZYCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CC(CO2)CO)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methylchroman-3-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methylchromanone with a reducing agent to introduce the methanol group at the 3rd position. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(7-Methylchroman-3-YL)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(7-Methylchroman-3-YL)methanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (7-Methylchroman-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with "(7-Methylchroman-3-YL)methanol," such as substituted aromatic/aliphatic methanol groups or heterocyclic frameworks. Key differences in substituents, molecular properties, and applications are highlighted.

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Reactivity and Solubility: Chloro substituents (e.g., in and ) increase molecular polarity and may enhance binding to biological targets but reduce solubility in nonpolar solvents. Methoxy groups (e.g., and ) improve solubility in methanol and other polar solvents due to hydrogen-bonding capacity .

Heterocyclic vs. Aliphatic Cores :

- Chroman, indole, and indazole derivatives () exhibit aromatic stabilization, favoring applications in drug discovery. In contrast, aliphatic alcohols like are more volatile and suited for industrial uses.

Synthetic Methodologies: Methanol is frequently used as a solvent in reductive amination (e.g., NaBH3CN-mediated reactions in ) and carbonyl reductions, suggesting its compatibility with stabilizing methanol-containing intermediates.

Stability Considerations: Methanol-preserved samples (as in ) demonstrate stability over extended periods, implying that methanol-substituted compounds (e.g., "this compound") may exhibit similar hydrolytic resistance.

Biological Activity

(7-Methylchroman-3-YL)methanol is a compound belonging to the chroman class of derivatives, recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : The compound features a chroman ring with a methyl group at the 7th position and a methanol group at the 3rd position. Its molecular weight is approximately 178.23 g/mol.

- Properties : The unique combination of the methyl and methanol groups contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

- Mechanism : The compound may scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Preliminary studies suggest that this compound can modulate inflammatory responses.

- Research Findings : In vitro studies have shown that this compound can reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated microglial cells .

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial properties.

- Case Study : In one study, this compound demonstrated inhibitory effects against various bacterial strains, indicating its potential as a natural antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Interaction : It might interact with receptors involved in oxidative stress and inflammation modulation.

- Signal Transduction Modulation : By affecting signaling pathways such as NF-κB and MAPK, it alters cellular responses to stressors.

Research Findings and Data Tables

The following table summarizes key findings from various studies on this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.